molecular formula C16H13N5O B4924735 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile

4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile

Cat. No. B4924735
M. Wt: 291.31 g/mol
InChI Key: WJCFQSJDWHGHNA-UHFFFAOYSA-N
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Description

4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, also known as DAPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DAPY is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV.

Mechanism of Action

4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits the reverse transcriptase enzyme by binding to the enzyme's active site and preventing the conversion of RNA to DNA. This prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have a long half-life, which makes it an attractive candidate for the development of once-daily dosing regimens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its potent activity against drug-resistant strains of HIV. However, one limitation of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is that it may not be effective against all strains of HIV, and further research is needed to determine its efficacy in vivo.

Future Directions

There are several future directions for the research and development of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile. One potential application is the development of combination therapies that include 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile and other antiretroviral drugs. Another direction is the modification of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile to improve its potency and selectivity against HIV. Additionally, further research is needed to determine the safety and efficacy of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile in vivo, and to explore its potential applications in the treatment of other retroviruses.
In conclusion, 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is a promising compound with potential applications in the development of new antiretroviral drugs. Its potent activity against drug-resistant strains of HIV, low toxicity, and long half-life make it an attractive candidate for further research and development. However, further studies are needed to determine its efficacy in vivo and to explore its potential applications in the treatment of other retroviruses.

Synthesis Methods

The synthesis of 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves the reaction of 6-chloro-4-pyrimidinol with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-cyanophenol in the presence of a catalyst such as palladium on carbon to yield 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile.

Scientific Research Applications

4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been extensively studied for its potential applications in the treatment of HIV. In vitro studies have shown that 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile exhibits potent activity against HIV-1 and HIV-2, with low cytotoxicity. 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has also been shown to inhibit the replication of drug-resistant strains of HIV, making it a promising candidate for the development of new antiretroviral drugs.

properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-11-7-12(2)21(20-11)15-8-16(19-10-18-15)22-14-5-3-13(9-17)4-6-14/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCFQSJDWHGHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile

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